molecular formula C8H15NO B14012099 N,N-Dimethyl-5-hexenamide

N,N-Dimethyl-5-hexenamide

Cat. No.: B14012099
M. Wt: 141.21 g/mol
InChI Key: NWYUDVFSVIOLAW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-hexenamide is an organic compound with the molecular formula C8H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-5-hexenamide can be synthesized through several methods. One common approach involves the reaction of 5-hexenoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced purification techniques such as chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5-hexenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-dimethyl-5-hexenamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: N,N-dimethyl-5-hexenamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-5-hexenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-hexenamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dimethylhexanamide: A structurally similar compound with a saturated carbon chain.

    N,N-Dimethylformamide: A commonly used solvent with a similar amide functional group.

    N,N-Dimethylacetamide: Another amide compound with a different carbon chain length.

Comparison: N,N-Dimethyl-5-hexenamide is unique due to the presence of an unsaturated carbon chain, which imparts different chemical reactivity and properties compared to its saturated counterparts. This unsaturation can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N,N-dimethylhex-5-enamide

InChI

InChI=1S/C8H15NO/c1-4-5-6-7-8(10)9(2)3/h4H,1,5-7H2,2-3H3

InChI Key

NWYUDVFSVIOLAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC=C

Origin of Product

United States

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